Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)-
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Overview
Description
Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)- is a complex organic compound with a unique structure that includes a benzene ring, a heptanoic acid chain, and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexadienone Moiety: This can be achieved through the oxidation of a suitable precursor, such as a dimethoxybenzene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Heptanoic Acid Chain: This step involves the formation of a carbon-carbon bond between the cyclohexadienone moiety and the heptanoic acid chain. This can be done using a Friedel-Crafts acylation reaction, where the cyclohexadienone is treated with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Modifications: The final steps may include purification and characterization of the compound using techniques like column chromatography and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the cyclohexadienone moiety to a cyclohexanol derivative. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical research.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s cyclohexadienone moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Benzeneheptanoic acid, zeta-(2,4,5-trimethyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-
- Benzeneheptanoic acid, z-(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-
Uniqueness
Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)- is unique due to its specific substitution pattern on the benzene ring and the presence of the heptanoic acid chain. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged for specific applications.
Properties
CAS No. |
103186-00-1 |
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Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-[3-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl]heptanoic acid |
InChI |
InChI=1S/C22H26O6/c1-14-18(20(26)22(28-3)21(27-2)19(14)25)16-11-8-10-15(13-16)9-6-4-5-7-12-17(23)24/h8,10-11,13H,4-7,9,12H2,1-3H3,(H,23,24) |
InChI Key |
QGFAWLXRVKPXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C2=CC=CC(=C2)CCCCCCC(=O)O |
Origin of Product |
United States |
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